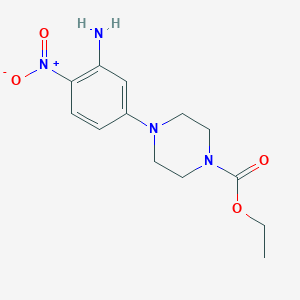

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, also known as ethyl 4-aminonitrophenylpiperazine-1-carboxylate (ENPPC), is a heterocyclic compound used in various scientific applications. ENPPC is a versatile compound that has been used in a variety of research fields, including as an intermediate in organic synthesis, an inhibitor of enzymes, a fluorescent probe, and a substrate for enzyme assays. ENPPC is also used in the synthesis of more complex molecules, such as peptides and amides, as well as in the synthesis of pharmaceuticals.

Applications De Recherche Scientifique

ENPPC has a wide range of applications in scientific research. It is used as an intermediate in organic synthesis, an inhibitor of enzymes, a fluorescent probe, and a substrate for enzyme assays. ENPPC is also used in the synthesis of more complex molecules, such as peptides and amides, as well as in the synthesis of pharmaceuticals.

Mécanisme D'action

ENPPC acts as an inhibitor of enzymes by binding to the enzyme’s active site and blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus reduces the rate of reaction. Additionally, ENPPC can act as a fluorescent probe, as the nitro group of the compound can be excited with light and emit light of a different wavelength, allowing for the detection of the compound in a sample.

Biochemical and Physiological Effects

ENPPC has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, ENPPC has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, such as arginase and ornithine decarboxylase.

Avantages Et Limitations Des Expériences En Laboratoire

ENPPC is a versatile compound that has many advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and its synthesis can be easily optimized to produce high yields of the desired product. Additionally, ENPPC is a stable compound that is not easily degraded or affected by other compounds. However, ENPPC has some limitations as well. It is a relatively large molecule, which can make it difficult to work with in certain experiments. Additionally, ENPPC is a relatively weak inhibitor of enzymes, which can limit its effectiveness in certain experiments.

Orientations Futures

The use of ENPPC in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is the use of ENPPC as a fluorescent probe for studying the structure and dynamics of proteins. Additionally, ENPPC could be used to develop new inhibitors of enzymes involved in the metabolism of drugs, as well as to study the structure and dynamics of drug-enzyme complexes. ENPPC could also be used to develop new inhibitors of enzymes involved in the metabolism of amino acids, and to study the structure and dynamics of these enzyme-amino acid complexes. Finally, ENPPC could be used to develop new fluorescent probes for studying the structure and dynamics of other biological molecules, such as DNA and RNA.

Propriétés

IUPAC Name |

ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-2-21-13(18)16-7-5-15(6-8-16)10-3-4-12(17(19)20)11(14)9-10/h3-4,9H,2,5-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHSBMVQKGPJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201204334 | |

| Record name | Ethyl 4-(3-amino-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23470-45-3 | |

| Record name | Ethyl 4-(3-amino-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-amino-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1430184.png)